molecular formula C17H19NO5S B2396203 (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797303-28-6

(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2396203
CAS No.: 1797303-28-6
M. Wt: 349.4
InChI Key: KVSKIAOCYSGKEI-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a furan ring, a sulfonyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the furan, sulfonyl, and azetidine moieties under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring could be a site for nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylfuran-3-yl)(3-phenylazetidin-1-yl)methanone: Lacks the sulfonyl and methoxy groups.

    (2,5-Dimethylfuran-3-yl)(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)methanone: Has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of both the sulfonyl and methoxy groups in (2,5-Dimethylfuran-3-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone may confer unique chemical properties, such as increased solubility or specific reactivity, making it distinct from its analogs.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11-8-16(12(2)23-11)17(19)18-9-15(10-18)24(20,21)14-6-4-13(22-3)5-7-14/h4-8,15H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSKIAOCYSGKEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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